![molecular formula C12H13N3O2S B3910526 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3910526.png)
2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Overview
Description
2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, also known as AMPT, is a chemical compound that has been widely used in scientific research. It is a thiazine derivative that has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is related to its ability to inhibit DBH. By inhibiting DBH, 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide reduces the levels of norepinephrine in the brain. This reduction in norepinephrine has been found to have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been found to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to reduce the levels of norepinephrine in the brain. This reduction in norepinephrine has been found to have a variety of effects on behavior and physiology, including changes in mood, attention, and arousal.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments is its ability to selectively inhibit DBH. This allows researchers to study the effects of norepinephrine on behavior and physiology without affecting other neurotransmitters. However, there are also some limitations to using 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments. For example, the effects of 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be dose-dependent, and different doses can have different effects on behavior and physiology.
Future Directions
There are many future directions for research on 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide. One area of research is the development of new drugs that target DBH. These drugs could be used to treat a variety of disorders that are related to norepinephrine, such as depression and anxiety. Another area of research is the study of the effects of 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide on different neurotransmitters. This could help researchers better understand the complex interactions between different neurotransmitters in the brain. Finally, research could focus on the development of new methods for synthesizing 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, which could make it more accessible to researchers.
In conclusion, 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a thiazine derivative that has been widely used in scientific research due to its ability to inhibit DBH. It has a variety of biochemical and physiological effects and has been used to study the effects of norepinephrine on behavior and physiology. While there are some limitations to using 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide in lab experiments, there are also many future directions for research on this compound.
Scientific Research Applications
2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has been widely used in scientific research due to its ability to inhibit the enzyme dopamine beta-hydroxylase (DBH). DBH is responsible for the conversion of dopamine to norepinephrine in the central nervous system. By inhibiting DBH, 2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can reduce the levels of norepinephrine in the brain, which has been found to have a variety of effects on behavior and physiology.
properties
IUPAC Name |
2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-2-4-8(5-3-7)14-11(17)9-6-10(16)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,17)(H2,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRVAFHXZSACSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)N=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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